molecular formula C8H16N2O B1599127 N-(piperidin-4-ylmethyl)acetamide CAS No. 71207-33-5

N-(piperidin-4-ylmethyl)acetamide

Cat. No.: B1599127
CAS No.: 71207-33-5
M. Wt: 156.23 g/mol
InChI Key: CFRYMBOECAAAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-ylmethyl)acetamide” is represented by the empirical formula C8H16N2O . The molecular weight of this compound is 156.23 .

Scientific Research Applications

Antibacterial Activity

N-(piperidin-4-ylmethyl)acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, a study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against various bacterial strains, indicating potential applications in the development of antibacterial agents.

Antimicrobial and Cytotoxic Properties

The antimicrobial activities of certain this compound derivatives have been explored. A study by Mokhtari & Pourabdollah (2013) synthesized derivatives and screened them for activity against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, highlighting their potential in developing antimicrobial agents.

Enzyme Inhibition

N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibition properties. Khalid et al. (2014) reported that these compounds displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their potential use in treating conditions like Alzheimer's disease.

DNA and Protein Binding Studies

N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl)acetamide derivatives have been synthesized and evaluated for their DNA and protein-binding interactions. Raj (2020) found that these compounds interact with DNA via intercalation and exhibit strong binding with proteins like Bovine Serum Albumin (BSA). These findings are significant for pharmaceutical applications, especially in drug design and development.

Melanin-Concentrating Hormone Receptor Antagonism

Piperidin-4-yl-acetamide derivatives have been studied as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). Berglund et al. (2009) focused on designing these compounds to reduce side effects related to hERG potassium channel affinity. This research indicates potential applications in treating conditions related to the MCH-R1 pathway.

Synthesis of Bioactive Sulfonamides

N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their bioactive properties. Khalid (2012) reported that these derivatives showed promising activity against enzymes like acetylcholinesterase, suggesting their potential application in treating neurological disorders.

Future Directions

Piperidine derivatives, including “N-(piperidin-4-ylmethyl)acetamide”, have significant potential in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, certain derivatives of this compound have shown significant inhibitory bioactivity, indicating its potential role in regulating cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions at the molecular level are crucial for understanding how this compound exerts its effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s stability is essential for maintaining its bioactivity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its bioactivity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYMBOECAAAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402122
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71207-33-5
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-ylmethyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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